molecular formula C19H23N3O2 B11045380 1-Benzyl-3-(1-(but-2-ynoyl)piperidin-3-yl)imidazolidin-2-one

1-Benzyl-3-(1-(but-2-ynoyl)piperidin-3-yl)imidazolidin-2-one

Cat. No.: B11045380
M. Wt: 325.4 g/mol
InChI Key: CMFXRBDLMBZYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzyl group, a piperidyl group, and a butynoyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-3-[1-(2-BUTYNOYL)-3-PIPERIDYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is unique due to its combination of a benzyl group, a piperidyl group, and a butynoyl group attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-benzyl-3-(1-but-2-ynoylpiperidin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C19H23N3O2/c1-2-7-18(23)20-11-6-10-17(15-20)22-13-12-21(19(22)24)14-16-8-4-3-5-9-16/h3-5,8-9,17H,6,10-15H2,1H3

InChI Key

CMFXRBDLMBZYEV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC(C1)N2CCN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.